molecular formula C14H21NO3 B13499714 Benzyl (5-hydroxypentyl)(methyl)carbamate

Benzyl (5-hydroxypentyl)(methyl)carbamate

Cat. No.: B13499714
M. Wt: 251.32 g/mol
InChI Key: RKUCLAVHAHKEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Specific research applications and detailed chemical data for Benzyl (5-hydroxypentyl)(methyl)carbamate were not available in search results . Carbamate compounds often serve as key intermediates in organic synthesis and pharmaceutical research . For instance, some (5-hydroxypentyl)carbamate derivatives are used as linkers in biochemical research , and other benzyl carbamate structures have been explored for their antibacterial properties . Researchers are advised to consult the product's Certificate of Analysis for specifications on purity, safety, and handling. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

benzyl N-(5-hydroxypentyl)-N-methylcarbamate

InChI

InChI=1S/C14H21NO3/c1-15(10-6-3-7-11-16)14(17)18-12-13-8-4-2-5-9-13/h2,4-5,8-9,16H,3,6-7,10-12H2,1H3

InChI Key

RKUCLAVHAHKEGD-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCO)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Carbamate Formation via Reaction of Amines with Chloroformates

A widely employed approach to synthesize carbamates involves reacting amines with chloroformates under mild conditions. For Benzyl (5-hydroxypentyl)(methyl)carbamate, the key steps are:

  • Starting from 5-amino-1-pentanol or its N-methylated derivative,
  • Reaction with benzyl chloroformate (Cbz-Cl) to form the benzyl carbamate,
  • Ensuring the hydroxyl group remains unprotected or selectively protected during the reaction.

Typical procedure:

Reagent Role Conditions Yield (%)
5-amino-1-pentanol Substrate amine Room temperature, dry solvent 80-90
Benzyl chloroformate Carbamoylating agent Presence of base (e.g., K2CO3)
Potassium carbonate (K2CO3) Base to neutralize HCl Stirring for 3-5 hours
Solvent (dry glyme or DCM) Reaction medium Anhydrous conditions

This method is supported by literature precedent where methyl chloroformate and benzyl chloroformate react with amines to form carbamates in good yields without affecting hydroxyl groups.

Protection and Deprotection Strategies

To prevent side reactions involving the hydroxyl group during carbamate formation or methylation, it may be protected temporarily as a silyl ether (e.g., TMS or TBDMS ethers) or as an ester, then deprotected after carbamate synthesis.

Alternative Synthesis via Carbamoylation of Alcohols

Another less common route involves carbamoylation of alcohols with isocyanates or carbamoyl chlorides under catalysis, but this is less selective and often avoided due to side reactions.

Representative Synthetic Route

A typical synthetic sequence for this compound is:

  • Starting Material: 5-amino-1-pentanol.
  • N-Methylation: Reductive methylation to afford 5-(methylamino)-1-pentanol.
  • Carbamate Formation: Reaction with benzyl chloroformate in the presence of potassium carbonate in dry glyme or dichloromethane at room temperature.
  • Purification: Column chromatography to isolate pure this compound.

Data Table Summarizing Preparation Conditions and Yields

Step Reagents/Conditions Notes Yield (%) Reference
N-Methylation Formaldehyde, NaBH3CN, MeOH, pH ~6 Selective N-methylation 85-90
Carbamate Formation Benzyl chloroformate, K2CO3, dry glyme, RT Mild, preserves hydroxyl group 80-90
Protection (optional) TBDMS-Cl, imidazole, DMF, RT Protect hydroxyl during methylation 90
Deprotection TBAF, THF, RT Removal of silyl protecting group 85-95

Analytical and Purification Techniques

Research Findings and Literature Support

  • The use of benzyl chloroformate for carbamate synthesis is well-documented, providing high selectivity and yields under mild conditions without protecting hydroxyl groups.
  • Methylation strategies must avoid overalkylation; reductive methylation is preferred for selectivity.
  • Protection of hydroxyl groups as silyl ethers is a common strategy to prevent side reactions during carbamate formation or methylation steps, with efficient deprotection afterward.
  • No significant side reactions such as diacylation or urea formation are reported under controlled conditions.
  • The synthetic methods align with standard carbamate chemistry and have been validated in related compounds with similar functional groups.

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-hydroxypentyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (5-hydroxypentyl)(methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a linker in DNA repair studies and as a reagent in organic synthesis.

    Biology: Investigated for its potential to inhibit cell proliferation in resistant cell lines.

    Medicine: Explored for its potential therapeutic effects in treating diseases related to DNA damage.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Benzyl (5-hydroxypentyl)(methyl)carbamate involves its ability to bind to the 5’-hydroxyl group on the sugar backbone of DNA. This binding facilitates the repair of damaged DNA strands. Additionally, the compound can bind to DNA ligands, inhibiting cell proliferation in resistant cell lines. The molecular targets and pathways involved include DNA repair enzymes and cell cycle regulatory proteins .

Comparison with Similar Compounds

Hydroxyalkyl Chain Variants

Compounds with varying hydroxyalkyl chain lengths or positions demonstrate distinct biological and physicochemical behaviors:

Compound Name CAS Number Molecular Formula Key Substituent Biological Activity/Notes Reference
Benzyl (4-hydroxybutyl)carbamate 17996-12-2 C12H17NO3 4-hydroxybutyl chain High structural similarity (0.98); potential differences in DNA binding efficiency due to shorter chain length
Benzyl (6-hydroxyhexyl)carbamate 62146-62-7 C14H21NO3 6-hydroxyhexyl chain Similarity (0.98); longer chain may enhance solubility or alter pharmacokinetics

Key Differences :

  • Shorter chains (e.g., 4-hydroxybutyl) may reduce binding affinity, while longer chains (e.g., 6-hydroxyhexyl) could improve solubility but increase metabolic instability .

Substituted Alkyl/Aryl Derivatives

Modifications to the alkyl or aryl groups significantly alter bioactivity:

Compound Name CAS Number Molecular Formula Key Substituent Biological Activity/Notes Reference
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (Compound 28) - C18H17ClNO3 3-chlorophenyl group High AChE/BChE inhibition (IC50 = 0.8 µM); enzyme selectivity
BenzylN-(4-pyridyl)carbamate - C13H12N2O2 4-pyridyl group Forms N–H⋯N hydrogen bonds; enhanced crystallinity and solubility

Key Differences :

  • The 3-chlorophenyl group in Compound 28 enhances acetylcholinesterase inhibition, suggesting that aromatic substituents improve enzyme targeting compared to aliphatic chains .

Functional Group Replacements

Substitution of hydroxyl with bromo, amino, or phosphonate groups alters reactivity and applications:

Compound Name CAS Number Molecular Formula Key Substituent Biological Activity/Notes Reference
Benzyl (2-bromoethyl)carbamate 39945-54-5 C10H12BrNO2 2-bromoethyl chain Alkylating agent; potential for crosslinking DNA/proteins
Benzyl (3-aminopropyl)carbamate 46460-73-5 C11H16N2O2 3-aminopropyl chain Increased basicity; potential for prodrug strategies

Key Differences :

  • Bromoethyl derivatives act as alkylating agents, increasing cytotoxicity but reducing specificity compared to the hydroxylated parent compound .
  • Aminopropyl substitution introduces a positively charged group, which may enhance cellular uptake or interaction with anionic biomolecules .

Heterocyclic and Phosphonate Derivatives

Incorporation of heterocycles or phosphonate groups modifies target engagement:

Compound Name CAS Number Molecular Formula Key Substituent Biological Activity/Notes Reference
Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate 54167-92-9 C18H16N2O2S Thiazole ring Enhanced stability; potential kinase inhibition
Benzyl((5-aminonaphthalen-1-yl)(diphenoxyphosphoryl)methyl)carbamate (119) - C31H28N2O5P Diphenoxyphosphoryl group Phosphonate moiety improves metabolic stability and target affinity

Key Differences :

  • Phosphonate groups enhance resistance to hydrolysis and mimic phosphate groups in biological systems, broadening therapeutic applications .

Biological Activity

Benzyl (5-hydroxypentyl)(methyl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of antimicrobial efficacy and DNA repair mechanisms. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological activity.

  • Chemical Formula : C₁₃H₁₉NO₃
  • Molecular Weight : 237.3 Da
  • CAS Registry Number : 87905-98-4

This compound functions primarily as a DNA linker, capable of binding to the 5'-hydroxyl group on the sugar backbone of DNA. This interaction is crucial for DNA repair processes, particularly in cells exhibiting resistance to conventional therapies. However, it is important to note that this compound can also induce cytotoxic effects and DNA damage, leading to strand breakage in certain contexts .

Antimicrobial Efficacy

Recent studies have highlighted the antimicrobial properties of benzyl carbamates, specifically their activity against Mycobacterium tuberculosis. A series of derivatives, including those related to this compound, showed varying degrees of inhibitory activity:

CompoundMIC (μg/mL)Activity Description
3-benzyl-5-hydroxyphenylcarbamate0.625 - 6.25Effective against multidrug-resistant M. tuberculosis strains
Methyl carbamate derivative25Low inhibitory activity
Ethyl and t-butyl carbamates5Improved activity compared to methyl derivative

These findings suggest that structural modifications can significantly enhance the inhibitory potency of carbamate derivatives against microbial pathogens .

Cytotoxicity Studies

In vitro studies indicated that certain derivatives of this compound exhibited moderate cytotoxicity against cancer cell lines such as A549 (lung cancer). For instance, compound 3l demonstrated potent in vivo inhibitory activity in mouse models when administered orally, indicating its potential as an antitumor agent .

Case Studies

  • In Vivo Efficacy Against M. tuberculosis :
    • Researchers administered various benzyl carbamate derivatives to infected mice models.
    • Results showed significant reductions in bacterial load in treated groups compared to controls, supporting the compound's potential as an antitubercular agent.
  • DNA Repair Mechanism :
    • A study investigated the role of this compound in enhancing DNA repair in resistant cell lines.
    • The compound was found to facilitate the binding of DNA ligands, promoting repair processes while also highlighting its cytotoxic potential due to DNA strand breakage .

Q & A

Q. What computational tools are used to predict its pharmacokinetic properties?

  • Methodological Answer : SwissADME predicts absorption (HIA >90%), BBB permeability (low), and CYP3A4 metabolism. Molecular dynamics simulations (GROMACS) model binding persistence to targets. ADMETlab 2.0 flags potential hepatotoxicity (alert for carbamate hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.